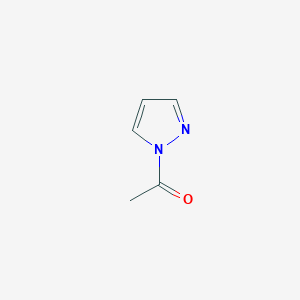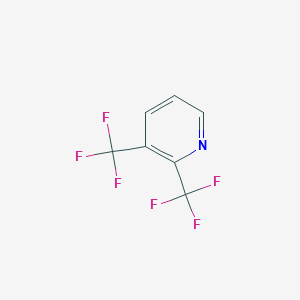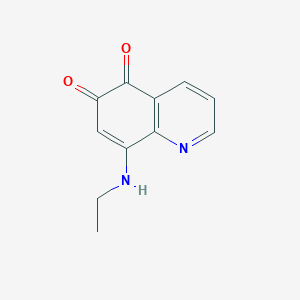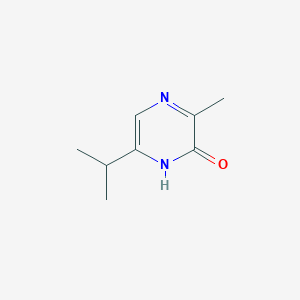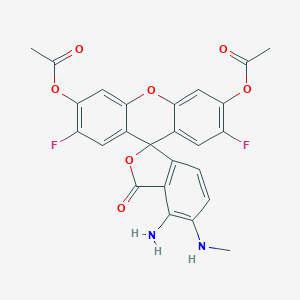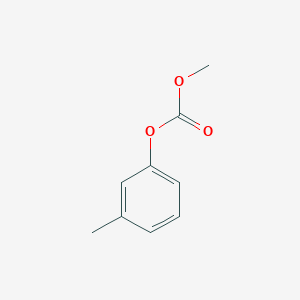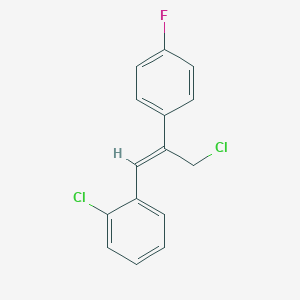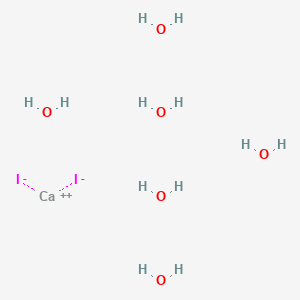
Calcium iodide, hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other related salts, such as calcium chloride . It is commonly used in various applications, including photography and as a source of iodine in cat food .
Wissenschaftliche Forschungsanwendungen
Calcium iodide, hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a source of iodine, which is essential for thyroid function in biological studies.
Medicine: Calcium iodide is used in the formulation of certain medications and supplements.
Industry: It is employed in the production of photographic chemicals and as an additive in animal feed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium iodide can be synthesized by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid. The reaction is as follows : [ \text{CaCO}_3 + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrial production of calcium iodide typically involves the reduction of calcium iodate with carbon at high temperatures. The process can be represented by the following reaction: [ \text{Ca(IO}_3)_2 + 5 \text{C} \rightarrow \text{CaI}_2 + 5 \text{CO} ]
Types of Reactions:
Oxidation and Reduction: Calcium iodide can undergo oxidation to form calcium iodate. For example: [ \text{CaI}_2 + 3 \text{O}_2 \rightarrow \text{Ca(IO}_3)_2 ]
Substitution: Calcium iodide can react with other halides to form different calcium halides. For instance: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize calcium iodide.
Halogens: Chlorine or bromine can be used for substitution reactions.
Major Products:
Calcium iodate: from oxidation reactions.
Calcium chloride: from substitution reactions.
Wirkmechanismus
The mechanism of action of calcium iodide involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, iodide ions can be oxidized to iodine, which is crucial for thyroid hormone synthesis .
Vergleich Mit ähnlichen Verbindungen
- Calcium chloride (CaCl₂)
- Calcium bromide (CaBr₂)
- Calcium fluoride (CaF₂)
Comparison:
- Solubility: Calcium iodide is highly soluble in water, similar to calcium chloride and calcium bromide, but unlike calcium fluoride, which is sparingly soluble .
- Reactivity: Calcium iodide can undergo oxidation and substitution reactions, similar to calcium chloride and calcium bromide. calcium fluoride is relatively inert and does not readily participate in such reactions .
- Applications: While calcium iodide is used in photography and as an iodine source, calcium chloride is widely used for de-icing and as a drying agent. Calcium bromide is used in drilling fluids, and calcium fluoride is used in the production of optical components .
Eigenschaften
CAS-Nummer |
10031-31-9 |
|---|---|
Molekularformel |
CaH12I2O6 |
Molekulargewicht |
401.98 g/mol |
IUPAC-Name |
calcium;diiodide;hexahydrate |
InChI |
InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChI-Schlüssel |
GVHRTAKEBFEMFD-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
Kanonische SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
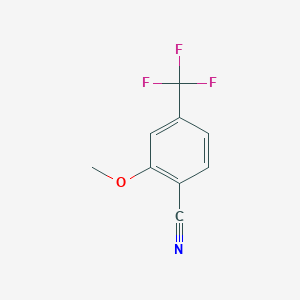
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
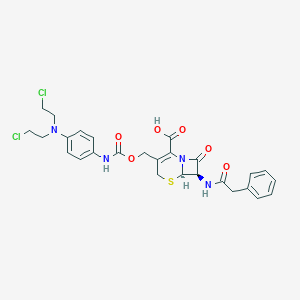
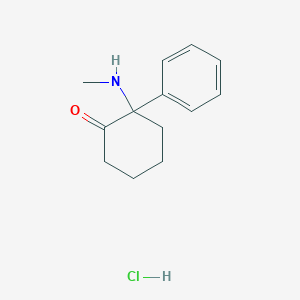
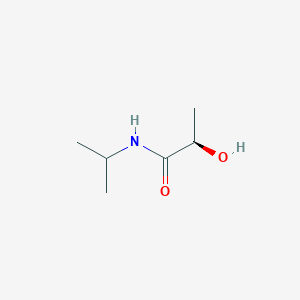
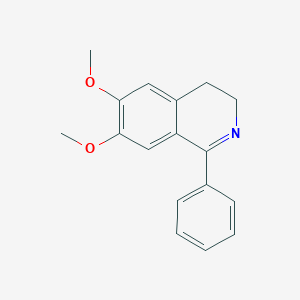
![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)
